![molecular formula C14H12BrNO4 B5772697 {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol is a chemical compound with the molecular formula C14H12BrNO4. It is commonly used in scientific research for its ability to inhibit certain enzymes and receptors in the body.
科学研究应用
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol has been widely used in scientific research for its ability to inhibit certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
The compound has also been shown to inhibit the activity of certain receptors in the body, including the muscarinic acetylcholine receptor and the nicotinic acetylcholine receptor. This inhibition can lead to a variety of effects on the body, including decreased heart rate, decreased blood pressure, and decreased muscle tone.
作用机制
The mechanism of action of {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol involves its ability to bind to and inhibit certain enzymes and receptors in the body. The compound is able to bind to the active site of the enzyme acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
The compound is also able to bind to and inhibit certain receptors in the body, including the muscarinic acetylcholine receptor and the nicotinic acetylcholine receptor. This inhibition can lead to a variety of effects on the body, including decreased heart rate, decreased blood pressure, and decreased muscle tone.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its ability to inhibit certain enzymes and receptors in the body. The compound has been shown to increase levels of acetylcholine in the brain, which can improve cognitive function and memory.
The compound has also been shown to decrease heart rate, decrease blood pressure, and decrease muscle tone. These effects are largely due to the compound's ability to bind to and inhibit certain receptors in the body, including the muscarinic acetylcholine receptor and the nicotinic acetylcholine receptor.
实验室实验的优点和局限性
One advantage of using {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol in lab experiments is its ability to inhibit the activity of the enzyme acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
One limitation of using the compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain cells in the body, and caution should be taken when handling and using the compound in lab experiments.
未来方向
There are several future directions for research on {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol. One area of research could focus on the compound's potential as a treatment for cognitive disorders, such as Alzheimer's disease. The compound's ability to increase levels of acetylcholine in the brain could potentially be used to improve cognitive function and memory in patients with these disorders.
Another area of research could focus on the compound's potential as a treatment for cardiovascular disorders, such as hypertension. The compound's ability to decrease heart rate and blood pressure could potentially be used to treat these disorders.
Finally, future research could focus on the development of new compounds based on this compound. These compounds could potentially have improved efficacy and reduced toxicity compared to the original compound, and could be used in a variety of scientific research applications.
合成方法
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the synthesis of 3-nitrobenzyl alcohol, which is then reacted with 3-bromo-4-hydroxybenzaldehyde to form the desired compound.
属性
IUPAC Name |
[3-bromo-4-[(3-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c15-13-7-10(8-17)4-5-14(13)20-9-11-2-1-3-12(6-11)16(18)19/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLLOSVGKBHAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)
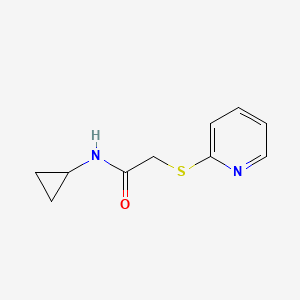
![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
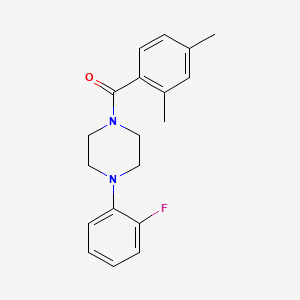

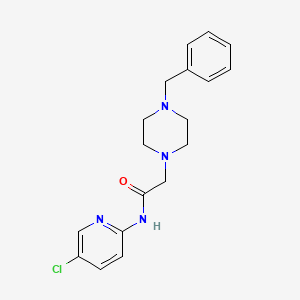
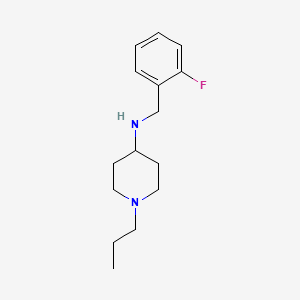
![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)
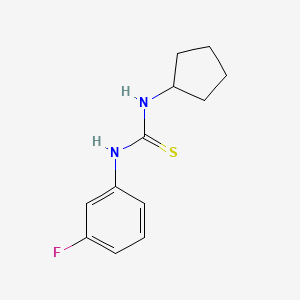
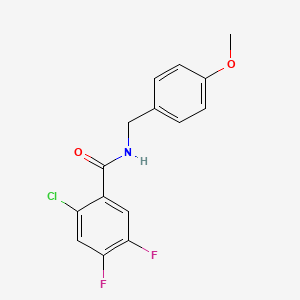
![cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5772688.png)

![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
